molecular formula C16H14ClN3O2 B2661560 (E)-N-(2-(2-(2-chlorobenzylidene)hydrazinyl)-2-oxoethyl)benzamide CAS No. 137204-95-6

(E)-N-(2-(2-(2-chlorobenzylidene)hydrazinyl)-2-oxoethyl)benzamide

Cat. No. B2661560
CAS RN: 137204-95-6
M. Wt: 315.76
InChI Key: LSJDJZCZYDEASK-VXLYETTFSA-N
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Description

“(E)-N-(2-(2-(2-chlorobenzylidene)hydrazinyl)-2-oxoethyl)benzamide” is a chemical compound that has been studied for its potential applications . It is related to 4-[2-(2-chlorobenzylidene)hydrazinyl]-7H-pyrrolo[2,3-d]pyrimidine .


Synthesis Analysis

This compound was prepared through the condensation reaction of 2-chlorobenzaldehyde with pyrrolopyrimidinehydrazide . The characterization of the new formed compounds was done by physico-chemical studies, conductance measurement, magnetic susceptibility data, 1 H-NMR, UV-Visible, ESR, FT (IR) spectroscopy and elemental analysis .


Molecular Structure Analysis

The structure of the complexes Cr (III), Fe (II), Co (II), Ni (II) and Cu (II) has been determined by X-ray diffraction method . The prepared ligand act as bidentate ligand and coordinate with central metal ions through nitrogen of azomethine and pyrrolo groups .


Chemical Reactions Analysis

The low molar conductance values in nitrobenzene indicate that the metal complexes are non-electrolytes in nature . The magnetic moments and electronic spectral data suggest octahedral geometry for the Cr (III), Mn (II), Co (II), Ni (II), and Fe (II) complexes, tetrahedral geometry for Zn (II), Cd (II), Hg (II) complexes and square planar for Pd (II) and Cu (II) complexes .


Physical And Chemical Properties Analysis

The molecular formula of the compound is C13H10ClN5 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current sources.

properties

IUPAC Name

N-[2-[(2E)-2-[(2-chlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O2/c17-14-9-5-4-8-13(14)10-19-20-15(21)11-18-16(22)12-6-2-1-3-7-12/h1-10H,11H2,(H,18,22)(H,20,21)/b19-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSJDJZCZYDEASK-VXLYETTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(2-(2-(2-chlorobenzylidene)hydrazinyl)-2-oxoethyl)benzamide

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